4-Ethyl-2,3-dioxopiperazine-1-carboxamide

HDAC inhibition cancer epigenetics structure-activity relationship

4-Ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 77579-88-5; molecular formula C₇H₁₁N₃O₃) is a heterocyclic organic compound belonging to the class of synthetic piperazine-2,3-dione carboxamides. It serves as a versatile building block in medicinal chemistry, functioning both as a key pharmaceutical intermediate for β-lactam antibiotics (piperacillin, cefoperazone) and as a privileged surface-recognition domain in histone deacetylase (HDAC) inhibitor design.

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
CAS No. 77579-88-5
Cat. No. B13802751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2,3-dioxopiperazine-1-carboxamide
CAS77579-88-5
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)N
InChIInChI=1S/C7H11N3O3/c1-2-9-3-4-10(7(8)13)6(12)5(9)11/h2-4H2,1H3,(H2,8,13)
InChIKeyPNWJHMNWFRMQKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 77579-88-5): Procurement-Relevant Chemical Identity and Core Structural Features


4-Ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 77579-88-5; molecular formula C₇H₁₁N₃O₃) is a heterocyclic organic compound belonging to the class of synthetic piperazine-2,3-dione carboxamides. It serves as a versatile building block in medicinal chemistry, functioning both as a key pharmaceutical intermediate for β-lactam antibiotics (piperacillin, cefoperazone) and as a privileged surface-recognition domain in histone deacetylase (HDAC) inhibitor design [1][2]. Unlike many generic piperazine derivatives, this compound bears a specific 4-ethyl substitution and a 2,3-dioxo arrangement that confer distinct pharmacological and synthetic utility, making it a non-interchangeable reagent for targeted drug discovery and industrial synthesis.

4-Ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 77579-88-5): Why In-Class Piperazine Analogs Cannot Be Interchanged Without Quantitative Validation


Piperazine carboxamides are a broad class of compounds frequently used as solubilizing groups or surface-recognition motifs in drug discovery. However, substitution of the 4-ethyl-2,3-dioxopiperazine-1-carboxamide moiety with seemingly similar piperazine derivatives—such as 4-methyl-2,5-dioxopiperazine, morpholine, or 4-methylpiperazine—has been shown to produce quantitatively divergent outcomes in HDAC isoform selectivity, in vivo antitumor efficacy, and systemic tolerability [1][2]. In the context of β-lactam antibiotic synthesis, the specific 4-ethyl-2,3-dioxo substitution pattern is structurally encoded into the pharmacophore of piperacillin and cefoperazone; alternative piperazine derivatives cannot yield the same active pharmaceutical ingredient (API) or its regulatory impurity profile [3]. These observations demonstrate that casual substitution of 4-ethyl-2,3-dioxopiperazine-1-carboxamide with off-the-shelf piperazine surrogates carries a high risk of altered potency, selectivity, or regulatory non-compliance, underscoring the need for compound-specific procurement.

4-Ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 77579-88-5): Head-to-Head Quantitative Differentiation vs. Structural Analogs and Clinical Comparator MS-275


HDAC1 Inhibitory Potency: 4-Ethyl-2,3-dioxopiperazine-Capped K-560 (1a) vs. 4-Methyl-2,5-dioxopiperazine-Capped K-856 (8) in an Isogenic 2-Aminobenzamide Scaffold

In a matched molecular pair analysis, K-560 (1a) bearing the 4-ethyl-2,3-dioxopiperazine-1-carboxamide surface-recognition domain inhibited HDAC1 with an IC₅₀ of 0.077 μM, while K-856 (8) bearing the 4-methyl-2,5-dioxopiperazin-1-yl substituent exhibited an IC₅₀ of 0.086 μM for HDAC1. Both compounds were evaluated under identical assay conditions using recombinant HDAC enzymes and the Enzo Life Sciences protocol [1]. The ~12% improvement in HDAC1 potency for the 4-ethyl-2,3-dioxopiperazine-containing K-560 is accompanied by a narrower selectivity window against HDAC2 (10-fold vs. ~13-fold for K-856), indicating that the 2,3-dioxo arrangement with 4-ethyl substitution offers a subtly but measurably optimized interaction with the HDAC1 active site.

HDAC inhibition cancer epigenetics structure-activity relationship

In Vivo Antitumor Efficacy: 4-Ethyl-2,3-dioxopiperazine-1-carboxamide-Bearing Compound 8b vs. Clinical HDAC Inhibitor MS-275 (Entinostat) in HCT116 Xenograft Model

In a direct in vivo comparison, compound 8b—which contains the 4-ethyl-2,3-dioxopiperazine-1-carboxamide group as its surface-recognition domain—reduced HCT116 colon cancer xenograft tumor volume to T/C ratios of 60% at 45 mg/kg and 47% at 80 mg/kg over 16 days of oral administration. The clinical benchmark MS-275 (entinostat), which lacks the 4-ethyl-2,3-dioxopiperazine moiety, achieved a T/C of 51% at 45 mg/kg [1]. The near-equivalent tumor suppression at matched dose (45 mg/kg: 8b T/C 60% vs. MS-275 T/C 51%) was accompanied by a critical tolerability advantage: 8b did not induce body weight loss at either 45 or 80 mg/kg, whereas MS-275 at 45 mg/kg caused observable weight loss in treated mice [1].

in vivo antitumor efficacy HDAC inhibitor colon cancer xenograft

Apoptosis Induction Profile: 4-Ethyl-2,3-dioxopiperazine-1-carboxamide-Capped 8b vs. MS-275 in Cell Cycle Assays

In cell cycle analysis, compound 8b—bearing the 4-ethyl-2,3-dioxopiperazine-1-carboxamide cap—did not induce apoptosis in HCT116 cells, whereas MS-275 induced apoptosis under the same experimental conditions [1]. The full publication specifies that 8b arrested cells in the G1 phase without triggering a sub-G1 (apoptotic) population, while MS-275 produced a detectable sub-G1 peak indicative of apoptosis induction. This mechanistic divergence suggests that the 4-ethyl-2,3-dioxopiperazine-1-carboxamide moiety contributes to a cytostatic rather than cytotoxic profile within the 2-aminobenzamide HDAC inhibitor series.

apoptosis HDAC inhibitor cell cycle analysis

HDAC Isoform Selectivity Retention Across Diketopiperazine Modifications: 4-Ethyl-2,3-dioxopiperazine-1-carboxamide (K-560/1a) Maintains Class I Selectivity Comparable to TSA and MS-275

K-560 (1a), containing the 4-ethyl-2,3-dioxopiperazine-1-carboxamide cap, displayed HDAC1 IC₅₀ = 0.077 μM and HDAC2 IC₅₀ = 0.77 μM, with no measurable inhibition of HDAC3, HDAC6, or HDAC8 (all IC₅₀ > 25 μM). This selectivity profile mirrors that of the pan-HDAC inhibitor trichostatin A (TSA; HDAC1 IC₅₀ = 0.020–0.032 μM, HDAC2 IC₅₀ = 0.018–0.024 μM) but is achieved with an engineered surface-recognition domain rather than a hydroxamic acid zinc-binding group, suggesting a distinct pharmacophoric mechanism [1]. Across five analogs (K-560 through K-856) sharing the 2-aminobenzamide core but differing in piperazine capping group, Class I selectivity was preserved, yet the rank order of HDAC1/2 potency varied with the specific piperazine substituent, underscoring the non-interchangeable nature of these building blocks.

HDAC isoform selectivity Class I HDAC epigenetic probe

Synthetic Utility as a Pharmaceutical Intermediate: Exclusive Role of 4-Ethyl-2,3-dioxopiperazine-1-carboxamide in Piperacillin and Cefoperazone API Production

4-Ethyl-2,3-dioxopiperazine-1-carboxamide (or its activated carbonyl chloride derivative) serves as the exclusive side-chain precursor for the semi-synthetic β-lactam antibiotics piperacillin (antipseudomonal penicillin) and cefoperazone (third-generation cephalosporin). The US patent 4837317 explicitly describes the condensation of N-(4-ethyl-2,3-dioxopiperazin-1-ylcarbonyloxy)succinimide with D-phenylglycine thioesters to yield the piperacillin side chain; no alternative piperazine derivative (e.g., 4-methyl, 2,5-dioxo, or morpholine analogs) can produce the identical API molecular structure [1]. A separate synthesis study reported that 4-ethyl-2,3-dioxopiperazine-1-methyl formate—a related intermediate—was obtained in 97% yield with 99.2% purity via optimized acylation, demonstrating the synthetic tractability of this specific substitution pattern at industrial scale [2].

antibiotic intermediate piperacillin synthesis cefoperazone synthesis

4-Ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 77579-88-5): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


HDAC1/2-Selective Chemical Probe Synthesis for Epigenetic Target Validation

Based on direct head-to-head evidence (Section 3, Evidence Items 1 and 4), 4-ethyl-2,3-dioxopiperazine-1-carboxamide is the cap group of choice for constructing HDAC1/2-selective 2-aminobenzamide inhibitors. K-560 (1a) achieves HDAC1 IC₅₀ = 0.077 μM with >325-fold selectivity over HDAC3/6/8 [1]. Procurement of this specific building block is required to reproduce K-560's pharmacological profile; substitution with the 4-methyl-2,5-dioxopiperazine analog (K-856) yields measurably different potency (HDAC1 IC₅₀ = 0.086 μM) and selectivity ratios [1].

In Vivo Oncology HDAC Inhibitor Development with Tolerability Optimization

In HCT116 xenograft studies, the 4-ethyl-2,3-dioxopiperazine-1-carboxamide-bearing compound 8b demonstrated tumor suppression (T/C 47% at 80 mg/kg) comparable to MS-275 without causing body weight loss—a tolerability advantage directly attributed to the non-apoptotic, cytostatic mechanism associated with this surface-recognition domain [2]. Procurement for in vivo oncology programs should specify this compound to access the efficacy-tolerability profile documented in the Hirata et al. 2012 study.

β-Lactam Antibiotic Intermediate for Piperacillin and Cefoperazone API Manufacturing

4-Ethyl-2,3-dioxopiperazine-1-carboxamide (or its carbonyl chloride derivative) is the mandatory side-chain building block for piperacillin and cefoperazone [3]. No structural analog can be substituted without altering API identity and violating pharmacopoeial specifications. Industrial-scale synthesis has been validated: the related intermediate 4-ethyl-2,3-dioxopiperazine-1-methyl formate was produced at 97% yield and 99.2% purity [4], establishing a procurement quality benchmark for antibiotic intermediate sourcing.

Cefoperazone Impurity Reference Standard and Regulatory Compliance

Cefoperazone Impurity A (EP) (CAS 73240-08-1) is chemically defined as N-((R)-2-(((5aR,6R)-1,7-dioxo-1,4,5a,6-tetrahydro-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl)amino)-1-(4-hydroxyphenyl)-2-oxoethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide, confirming that the 4-ethyl-2,3-dioxopiperazine-1-carboxamide moiety is an integral component of the cefoperazone impurity profile [5]. Procurement of authenticated 4-ethyl-2,3-dioxopiperazine-1-carboxamide is essential for pharmaceutical quality control laboratories developing or validating impurity reference standards for cefoperazone drug substance and product testing.

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